
p-Phenetidine-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Phenetidine-d5 Hydrochloride is a chemical compound with the molecular formula C8H7D5ClNO . It is a variant of p-Phenetidine, which is one of the three isomers of phenetidine . p-Phenetidine is used as an intermediate in the synthesis of pharmaceutical drugs, dyes, and the sweetener dulcin . It is a metabolite of the pharmaceutical drugs bucetin and phenacetin .
Synthesis Analysis
The synthesis of p-Phenetidine involves the reaction of an amine with an anhydride to form an amide . The first step involves protonation of the amine, which allows a simple way to purify the p-Phenetidine . The protonated amine provides a weak acid, which catalyzes the next step .Molecular Structure Analysis
The molecular structure of p-Phenetidine-d5 Hydrochloride is represented by the formula C8H7D5ClNO . The parent compound, p-Phenetidine, has the molecular formula C8H11NO .Chemical Reactions Analysis
P-Phenetidine is used as a chemical intermediate in the manufacture of bucetin, phenacetin, ethoxyquin, and phenacaine . It is also involved in the synthesis of Phenacetin, a process that introduces the classic reaction of an amine with an anhydride to form an amide .Physical And Chemical Properties Analysis
P-Phenetidine, the parent compound, is a colorless liquid that turns red to brown on exposure to air . It has a density of 1.07 g/mL, a melting point of 3 °C, and a boiling point of 254 °C . It is soluble in water at 20 g/L (20 °C) .Safety and Hazards
P-Phenetidine has high renal toxicity and is believed to be responsible for the adverse effects that led to the withdrawal of phenacetin and bucetin from pharmaceutical use . It is also a possible mutagen . It causes moderate eye irritation, mild skin irritation, and may be harmful if swallowed . It may cause respiratory and digestive tract irritation .
Propiedades
Número CAS |
1794754-45-2 |
|---|---|
Nombre del producto |
p-Phenetidine-d5 Hydrochloride |
Fórmula molecular |
C8H12ClNO |
Peso molecular |
178.671 |
Nombre IUPAC |
4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2; |
Clave InChI |
JVWYCUBGJVOEIZ-LUIAAVAXSA-N |
SMILES |
CCOC1=CC=C(C=C1)N.Cl |
Sinónimos |
4-(Ethoxy-d5)benzenamine Hydrochloride; 1-Amino-4-(ethoxy-d5)benzene Hydrochloride; 4-Aminophenetole-d5 Hydrochloride; 4-Ethoxyaniline-d5 Hydrochloride; 4-(Ethoxy-d5)benzenamine Hydrochloride; 4-(Ethoxy-d5)phenylamine Hydrochloride; NSC 3116-d5 Hydro |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




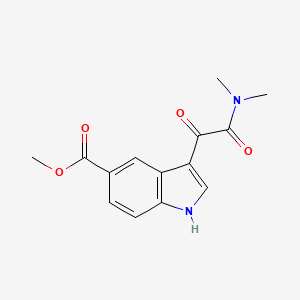
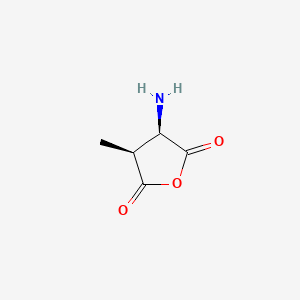
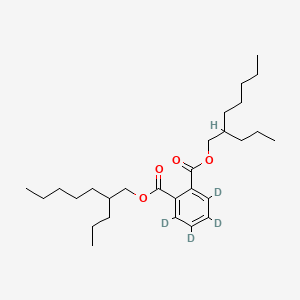
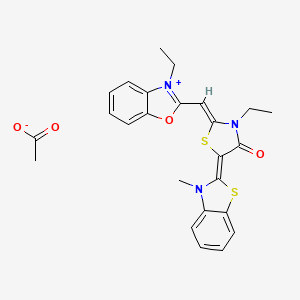
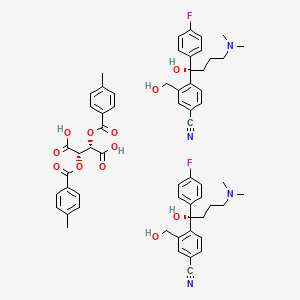
![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)